molecular formula C10H9Cl2NO3 B12248030 Ethyl [(2,3-dichlorophenyl)carbamoyl]formate

Ethyl [(2,3-dichlorophenyl)carbamoyl]formate

Cat. No.: B12248030
M. Wt: 262.09 g/mol
InChI Key: PDQCXMSZCCPFCM-UHFFFAOYSA-N
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Description

Ethyl [(2,3-dichlorophenyl)carbamoyl]formate is an organic compound with a complex structure that includes ethyl, dichlorophenyl, and carbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(2,3-dichlorophenyl)carbamoyl]formate typically involves the reaction of ethyl formate with 2,3-dichloroaniline in the presence of a carbamoylating agent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include carbonylimidazolide and various catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(2,3-dichlorophenyl)carbamoyl]formate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Ethyl [(2,3-dichlorophenyl)carbamoyl]formate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl [(2,3-dichlorophenyl)carbamoyl]formate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [(2,3-dichlorophenyl)carbamoyl]formate is unique due to its specific structure, which imparts distinct chemical and biological properties

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, biology, and medicine.

Properties

Molecular Formula

C10H9Cl2NO3

Molecular Weight

262.09 g/mol

IUPAC Name

ethyl 2-(2,3-dichloroanilino)-2-oxoacetate

InChI

InChI=1S/C10H9Cl2NO3/c1-2-16-10(15)9(14)13-7-5-3-4-6(11)8(7)12/h3-5H,2H2,1H3,(H,13,14)

InChI Key

PDQCXMSZCCPFCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

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